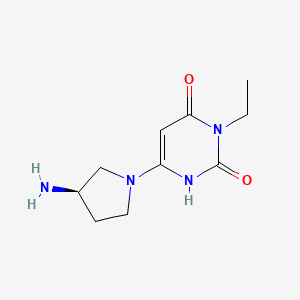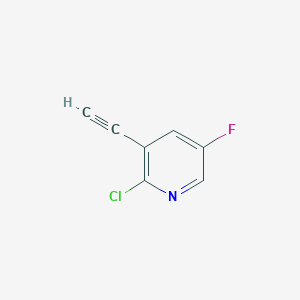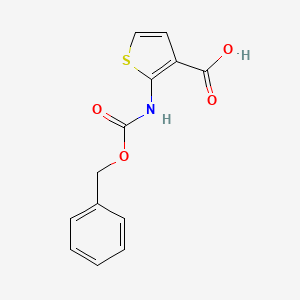
2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid typically involves the introduction of the benzyloxycarbonyl (Cbz) protecting group to an amino thiophene derivative. The process may include steps such as:
Nucleophilic substitution: reactions where the amino group is protected with the Cbz group.
Carboxylation: reactions to introduce the carboxylic acid functionality.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted thiophenes: from electrophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: or receptors, thereby modulating their activity.
Interfering with cellular pathways: involved in inflammation or cancer progression.
Vergleich Mit ähnlichen Verbindungen
Thiophene-3-carboxylic acid: A simpler analog without the benzyloxycarbonyl group.
2-Aminothiophene derivatives: Compounds with similar core structures but different substituents.
Uniqueness: 2-(((Benzyloxy)carbonyl)amino)thiophene-3-carboxylic acid is unique due to the presence of the benzyloxycarbonyl protecting group, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H11NO4S |
|---|---|
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
2-(phenylmethoxycarbonylamino)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4S/c15-12(16)10-6-7-19-11(10)14-13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,17)(H,15,16) |
InChI-Schlüssel |
OUJZXSSIHXJGSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
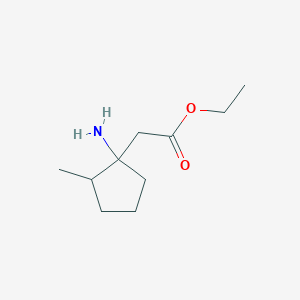
![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
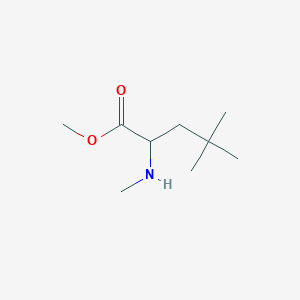
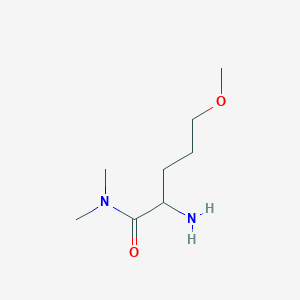


![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)


